molecular formula C18H12ClNO3 B436364 4-Acetylphenyl 2-chloroquinoline-4-carboxylate CAS No. 356084-70-3

4-Acetylphenyl 2-chloroquinoline-4-carboxylate

Cat. No.: B436364
CAS No.: 356084-70-3
M. Wt: 325.7g/mol
InChI Key: KPOSVZOAXIRBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylphenyl 2-chloroquinoline-4-carboxylate is an organic compound with the molecular formula C18H12ClNO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-chloroquinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-chloroquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

4-Acetylphenyl 2-chloroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylphenyl 2-chloroquinoline-3-carboxylate
  • 4-Acetylphenyl 2-chloroquinoline-5-carboxylate
  • 4-Acetylphenyl 2-chloroquinoline-6-carboxylate

Uniqueness

4-Acetylphenyl 2-chloroquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-acetylphenyl) 2-chloroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-11(21)12-6-8-13(9-7-12)23-18(22)15-10-17(19)20-16-5-3-2-4-14(15)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOSVZOAXIRBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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